2-Methoxy-3-methylpyridine
Overview
Description
2-Methoxy-3-methylpyridine, also known as 2M3MP, is an organic compound with a molecular formula of C7H9NO. It is a colorless liquid with a faint odor and is highly flammable. 2M3MP is a versatile compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. This compound has been the subject of much research due to its unique properties and potential benefits.
Scientific Research Applications
Synthesis of 2-Substituted 4-Pyridylpropionates
2-Methoxy-3-methylpyridine has been utilized in the synthesis of key intermediates in the development of histamine H2-receptor antagonists. A study by Adger et al. (1988) explored the synthesis of methyl 3-(2-methoxy-4-pyridyl)propionate, a significant component in the synthesis of SK&F 93574, a potent long-acting histamine H2-receptor antagonist. The research investigated the alkylation of 2-methoxy-4-methylpyridine with sodium chloroacetate, demonstrating its potential application in the synthesis of 2-substituted 4-methylpyridines (Adger et al., 1988).
Schiff Base Synthesis
Bai Linsha (2015) conducted research on the synthesis of a Schiff base using 2-methoxy-3-methylpyridine. The study focused on the condensation reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine, leading to the synthesis of a compound with potential applications in various chemical fields. This research highlights the compound's versatility in forming complex structures through synthesis reactions (Bai Linsha, 2015).
properties
IUPAC Name |
2-methoxy-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-3-5-8-7(6)9-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGNYVVFWIWKON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517864 | |
Record name | 2-Methoxy-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-methylpyridine | |
CAS RN |
19230-59-2 | |
Record name | 2-Methoxy-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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